
(2-Ethoxypropyl)methylamine
Overview
Description
(2-Ethoxypropyl)methylamine (IUPAC name: methyl-(2-ethoxypropyl)amine) is a secondary amine characterized by a methyl group and a 2-ethoxypropyl substituent bonded to the nitrogen atom. Based on these, the molecular formula of this compound is likely C₆H₁₅NO, with a molecular weight of 117.19 g/mol.
Its applications are hypothesized to include roles as a synthetic intermediate in pharmaceuticals or agrochemicals, akin to structurally related compounds used in heterocyclic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypropyl)methylamine typically involves the reaction of 2-ethoxypropyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethoxypropyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxypropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
(2-Ethoxypropyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs or other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxypropyl)methylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reactivity Profile |
---|---|---|---|---|---|
(2-Ethoxypropyl)methylamine | C₆H₁₅NO | 117.19 | Secondary amine, ethoxy | Moderate in polar solvents | Nucleophilic at N; stable under normal conditions |
Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | Branched secondary amine | Low in water | Reactive with acids, oxidizers |
N-(2-Methoxyethyl)-N-propylamine | C₆H₁₅NO | 117.19 | Secondary amine, methoxy | High in polar solvents | Base-catalyzed hydrolysis likely |
(S)-Methoxyisopropylamine | C₄H₁₁NO | 89.14 | Chiral, methoxy, primary amine | Moderate | Enzymatic resolution possible |
3-(2-Methoxyethoxy)propylamine | C₁₃H₂₉NO₂ | 231.37 | Tertiary amine, methoxyethoxy | Low | Stable but incompatible with strong acids |
Key Comparative Insights:
Solubility Trends :
- Ethoxy- and methoxy-containing amines (e.g., this compound, N-(2-Methoxyethyl)-N-propylamine) exhibit higher solubility in polar solvents compared to purely aliphatic amines like methyl(2-methylpropyl)amine .
- Bulky substituents, as seen in 3-(2-Methoxyethoxy)propylamine, reduce solubility due to increased hydrophobicity .
Reactivity :
- Secondary amines like this compound are less nucleophilic than primary amines (e.g., (S)-Methoxyisopropylamine) but still participate in alkylation and acylation reactions .
- Methyl(2-methylpropyl)amine shows higher reactivity with acids and oxidizing agents, necessitating careful handling .
Applications: Ethoxypropyl-substituted amines are valuable in synthesizing nitrogen-containing heterocycles, such as pyridopyrimidinones and benzopyranones, which are relevant to drug development . Chiral amines like (S)-Methoxyisopropylamine are critical for enantioselective synthesis in agrochemicals (e.g., dimethenamid-P) .
Biological Activity
(2-Ethoxypropyl)methylamine is an organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C₇H₁₉N
- Molecular Weight : 115.24 g/mol
- CAS Number : 883538-59-8
Biological Activity Overview
This compound's biological activity has not been extensively studied in isolation. However, its structural similarities to other amines suggest several potential pharmacological effects, including:
- Neurotransmitter Modulation : As a secondary amine, this compound may interact with neurotransmitter systems, similar to other amines.
- Toxicological Profiles : Preliminary studies indicate that compounds within the same structural category exhibit varying degrees of toxicity and metabolic pathways.
Toxicological Studies
Recent assessments have focused on the toxicological profiles of related amines. A comparative analysis is presented in Table 1, summarizing findings from various studies.
Compound | Skin Irritation | Eye Irritation | Repeated Dose Toxicity (NOAEL mg/kg) | Genetic Toxicity |
---|---|---|---|---|
Methylamine | Yes | Yes | 15 | Negative |
Ethylamine | Yes | Yes | 4 | Negative |
This compound | Not assessed | Not assessed | Not available | Not assessed |
Note: Data for this compound is limited and extrapolated from related compounds.
Study on Metabolism and Toxicity
A study evaluated the metabolic pathways of primary amines, noting that similar compounds undergo oxidation and conjugation leading to detoxification. While direct studies on this compound are lacking, it is reasonable to hypothesize that it may follow analogous pathways as shown in the following summary:
- Oxidation Pathways : Compounds like methylamine are oxidized to carbon dioxide and ammonia.
- Excretion : Some metabolites are excreted unchanged via urine.
Pharmacokinetics
Research indicates that secondary amines can be metabolized through various enzymatic reactions. The pharmacokinetic profile of this compound remains largely unexplored; however, its potential for bioaccumulation and systemic effects should be considered based on similar compounds.
Potential Applications
Given its structural properties, this compound could have applications in:
- Pharmaceutical Development : As a precursor or active ingredient in drug formulation targeting neurological pathways.
- Chemical Synthesis : Its reactivity may allow for the development of novel compounds in medicinal chemistry.
Properties
IUPAC Name |
2-ethoxy-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-8-6(2)5-7-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUSBFXQJSKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648556 | |
Record name | 2-Ethoxy-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-59-8 | |
Record name | 2-Ethoxy-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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